Home > Products > Screening Compounds P65462 > Clomacran phosphate
Clomacran phosphate - 22199-46-8

Clomacran phosphate

Catalog Number: EVT-434020
CAS Number: 22199-46-8
Molecular Formula: C18H24ClN2O4P
Molecular Weight: 398.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Clomacran phosphate is a compound derived from clomacran, an antipsychotic medication belonging to the dihydroacridine class. Developed in the 1970s by Smith, Kline & French (now GlaxoSmithKline), clomacran was initially used to treat schizophrenia but was withdrawn from the market in the UK due to liver toxicity concerns in 1982. Clomacran phosphate is a modified form of clomacran, which has been studied for its encapsulation and flow properties in pharmaceutical applications .

Source

Clomacran phosphate is synthesized from clomacran, which itself is produced through a multi-step chemical synthesis process involving various reagents and reactions. The compound is primarily utilized in pharmaceutical formulations and research settings.

Classification

Clomacran phosphate falls under the category of antipsychotic drugs and is classified as a member of the acridine derivatives. Its chemical structure includes a phosphate group, enhancing its solubility and bioavailability compared to its parent compound.

Synthesis Analysis

The synthesis of clomacran phosphate involves several steps, beginning with 2-chloroacridone. The process can be outlined as follows:

  1. Starting Material: 2-chloroacridone reacts with a Grignard reagent derived from 3-chloro-N,N-dimethylpropylamine.
  2. Formation of Tertiary Carbinol: This reaction produces a tertiary carbinol intermediate.
  3. Dehydration: The tertiary carbinol undergoes dehydration through acid treatment or heating to form an olefin.
  4. Catalytic Reduction: Finally, catalytic reduction of the olefin yields clomacran.

The phosphate group can be introduced subsequently, often through phosphorylation reactions that modify the hydroxyl groups present in the molecule .

Molecular Structure Analysis

Clomacran phosphate has a complex molecular structure characterized by the following data:

  • Chemical Formula: C18_{18}H21_{21}ClN2_{2}O4_{4}P
  • Molar Mass: Approximately 300.83 g/mol
  • Density: 1.120 g/cm³

The structure includes a dihydroacridine backbone with a chlorine atom and nitrogen-containing side chains, along with a phosphate group that influences its solubility and pharmacokinetics .

Chemical Reactions Analysis

Clomacran phosphate participates in various chemical reactions, particularly those relevant to its pharmaceutical applications:

  • Encapsulation Reactions: Studies have shown that the flow properties of clomacran phosphate powder blends can significantly affect capsule fill weight variations during manufacturing processes .
  • Phosphorylation Reactions: The introduction of the phosphate group can involve reactions with phosphoric acid or phosphates, enhancing the drug's solubility and stability.

These reactions are crucial for optimizing the formulation and delivery of clomacran phosphate in therapeutic contexts .

Mechanism of Action

The mechanism of action of clomacran phosphate is primarily linked to its effects on neurotransmitter systems in the brain. As an antipsychotic agent, it is believed to modulate dopamine and serotonin receptors, which are critical pathways in managing symptoms of schizophrenia and other psychotic disorders. The presence of the phosphate group may enhance its interaction with biological membranes, potentially improving its efficacy and reducing side effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Clomacran phosphate typically appears as a white to off-white powder.
  • Solubility: It exhibits increased solubility in aqueous solutions compared to its parent compound due to the phosphate modification.

Chemical Properties

  • Stability: Clomacran phosphate is generally stable under normal storage conditions but should be protected from moisture.
  • Reactivity: It can react with strong acids or bases, which may affect its pharmacological properties.

Relevant analyses indicate that these properties are essential for its formulation into effective pharmaceutical products .

Applications

Clomacran phosphate has several scientific uses, primarily within the field of pharmacology:

  • Pharmaceutical Formulations: It is utilized in developing capsules and other dosage forms due to its improved flowability and stability.
  • Research Applications: Clomacran phosphate serves as a model compound for studying drug delivery systems and formulations that require enhanced solubility.
  • Antipsychotic Research: Ongoing studies explore its potential benefits in treating psychiatric disorders beyond those initially indicated for clomacran .
Introduction to Clomacran Phosphate

Historical Development and Discovery

Clomacran phosphate (chemical name: 2-Chloro-9,10-dihydro-N,N-dimethyl-9-acridinepropanamine phosphate) emerged from the research laboratories of Smith, Kline & French (now GlaxoSmithKline) in the 1970s. It was assigned the internal development code SKF-14336, with the free base designated SKF-14336D. Marketed under the brand names Devryl and Olaxin, it was clinically indicated for schizophrenia management during this period [1] [4]. The compound received patent protection through multiple synthetic routes, with key patents granted between 1964 and 1975 covering novel synthesis methods and pharmaceutical formulations [1].

The development of clomacran reflected the pharmaceutical industry's strategic exploration of non-phenothiazine tricyclic structures as potential antipsychotic agents. This initiative aimed to discover compounds with improved efficacy or tolerability profiles compared to existing therapies. Despite initial clinical adoption, clomacran phosphate was withdrawn from key markets, including the United Kingdom in 1982, primarily due to emerging safety concerns unrelated to its antipsychotic efficacy [1] [4].

Table 1: Fundamental Chemical Properties of Clomacran and Clomacran Phosphate

PropertyClomacran (Free Base)Clomacran Phosphate
CAS Registry Number5310-55-422199-46-8 / 22270-46-8
Molecular FormulaC₁₈H₂₁ClN₂C₁₈H₂₁ClN₂·H₃PO₄
Molecular Weight300.83 g/mol398.82 g/mol
Percentage Composition (C)71.87%54.21%
StereochemistryRacemic mixtureRacemic mixture
Chemical Structure TypeDihydroacridine derivativeDihydroacridine salt
Trade Names (Historical)Devryl, Olaxin, DevelarDevryl, Olaxin

The synthetic pathway to clomacran demonstrates sophisticated mid-20th century medicinal chemistry approaches. It commenced with 2-chloroacridone, which underwent Grignard reaction with 3-chloro-N,N-dimethylpropylamine-derived magnesium reagent to yield a tertiary carbinol intermediate. Subsequent dehydration produced an olefinic intermediate, which was catalytically reduced to afford clomacran free base. Phosphate salt formation completed the synthesis of the pharmaceutical product. This multi-step sequence exemplified state-of-the-art heterocyclic chemistry of the period and enabled large-scale production for clinical use [1] [4].

Classification Within Tricyclic Antipsychotics

Clomacran phosphate belongs to the dihydroacridine subclass of tricyclic antipsychotics, differentiating it structurally from the more prevalent phenothiazines (exemplified by chlorpromazine) and thioxanthenes. Chemically, it is classified as a 2-chloro-9,10-dihydro-N,N-dimethyl-9-acridinepropanamine, featuring a central non-aromatic ring fused between two benzene rings, with one ring containing an ortho-chloro substituent. This central dihydroacridine core reduces planarity compared to fully aromatic tricyclics, potentially influencing receptor interactions [1] [4].

Pharmacologically, clomacran functions as a typical first-generation (conventional) antipsychotic, sharing the dopamine D₂ receptor antagonism mechanism characteristic of this class. Its molecular design incorporates a three-carbon chain separating the tertiary amine (dimethylamino group) from the tricyclic nucleus, a structural feature critical for dopamine receptor affinity. Despite its distinct chemical scaffold, clomacran exhibited comparable antipsychotic efficacy to benchmark phenothiazines in clinical evaluations of the 1970s, as evidenced by controlled trials assessing global improvement in schizophrenia patients [1] [7].

Table 2: Comparative Receptor Binding Profile of Representative Tricyclic Antipsychotics

Structural ClassPrototype CompoundD₂ Receptor AffinityChemical Distinguishing Features
DihydroacridineClomacranHighCentral non-aromatic ring; Chloro-substitution at C2
Phenothiazine (Aliphatic)ChlorpromazineModerateSulfur atom at position 10; C2 side chain
Phenothiazine (Piperazine)TrifluoperazineHighSulfur atom at position 10; Piperazine-containing side chain
ThioxantheneChlorprothixeneModerateCarbon replacement at position 10; Double-bond in tricyclic system

The compound's classification as a "high-potency" antipsychotic placed it in a category with trifluoperazine rather than low-potency agents like chlorpromazine. This designation reflected its milligram potency comparable to other potent antipsychotics, requiring lower absolute doses than low-potency counterparts to achieve similar therapeutic effects. However, this high potency correlated with a propensity to induce extrapyramidal adverse effects, a characteristic shared with other high-potency typical antipsychotics regardless of their specific tricyclic structure [7].

Structural Relationship to Acridine Derivatives

Clomacran phosphate's molecular architecture centers on the 9,10-dihydroacridine scaffold, establishing its fundamental relationship to the broader acridine chemical family. The parent compound acridine is a planar, nitrogen-containing heterocycle, but clomacran features partial saturation between positions 9 and 10, resulting in a non-planar, bent conformation. This structural modification significantly differentiates it from planar DNA-intercalating acridines like quinacrine or proflavine. The specific substitution pattern includes a chlorine atom at the C2 position and a 3-(dimethylamino)propyl chain at N9, the latter being essential for central nervous system activity and dopamine receptor interaction [1] [6].

The 2-chloro substitution confers electronic effects influencing electron distribution throughout the tricyclic system, potentially modifying receptor binding affinity and metabolic stability. The N9 side chain follows the classic neuroleptic pharmacophore model comprising a tertiary amine separated by three carbon atoms from a lipophilic anchor (the dihydroacridine ring system). This configuration aligns with structure-activity relationship principles established for tricyclic antipsychotics, where minor modifications to ring saturation, substituent positioning, or side chain length dramatically alter pharmacological profiles [4] [6].

Table 3: Structural Features of Acridine Derivatives and Their Pharmacological Implications

Structural FeatureRole in ClomacranContrast with Planar Acridines
9,10-Dihydro CoreReduces planarity → limits DNA intercalationFully aromatic → strong DNA intercalation
C2 Chloro SubstituentElectron-withdrawing effect → modulates electron densityVariable substitution → influences binding specificity
N9 Aminopropyl Side ChainEnables dopamine receptor interaction → antipsychotic activityShorter/longer chains → different biological targets
Tertiary Amine (Dimethyl)Promotes blood-brain barrier penetrationQuaternary amines → reduced CNS penetration

Recent research into acridine derivatives has revealed the critical importance of planarity in determining biological activity. Planar acridines exhibit substantial DNA binding and intercalation capabilities, correlating with antiproliferative, antimicrobial, and pronounced cytotoxic effects. In contrast, clomacran's non-planar dihydroacridine configuration substantially diminishes DNA intercalation potential, redirecting its activity toward neurotransmitter receptor targets rather than direct nucleic acid interactions. This structural distinction underlies its primary CNS activity rather than antimicrobial or anticancer effects. Furthermore, studies on acridine derivatives targeting amyloid aggregation in neurodegenerative diseases demonstrate that planarity enhances anti-aggregation effects – an activity inherently limited in clomacran due to its non-planar configuration [6].

The tautomerism possible in 9-aminoacridines is precluded in clomacran by the presence of the propylamine side chain at the nitrogen atom. This fixed substitution pattern stabilizes the molecule against tautomeric shifts that could otherwise influence receptor binding characteristics in unsubstituted aminoacridines. The phosphate salt formation further modifies physicochemical properties including solubility, crystallinity, and dissolution rate without altering the fundamental acridine-derived pharmacophore responsible for its antipsychotic activity [1] [2] [6].

Properties

CAS Number

22199-46-8

Product Name

Clomacran phosphate

IUPAC Name

3-(2-chloro-9,10-dihydroacridin-9-yl)-N,N-dimethylpropan-1-amine;phosphoric acid

Molecular Formula

C18H24ClN2O4P

Molecular Weight

398.8 g/mol

InChI

InChI=1S/C18H21ClN2.H3O4P/c1-21(2)11-5-7-14-15-6-3-4-8-17(15)20-18-10-9-13(19)12-16(14)18;1-5(2,3)4/h3-4,6,8-10,12,14,20H,5,7,11H2,1-2H3;(H3,1,2,3,4)

InChI Key

SKKDWRIEPIZVOR-UHFFFAOYSA-N

SMILES

C[NH+](C)CCCC1C2=CC=CC=C2NC3=C1C=C(C=C3)Cl.OP(=O)(O)[O-]

Synonyms

2-chloro-9-(3-dimethylaminopropyl)acridan
clomacran
clomacran phosphate
clomacran phosphate (1:1)
SK and F 14,336
SK and F 14336
SK and F-14336
SKF 14336

Canonical SMILES

CN(C)CCCC1C2=CC=CC=C2NC3=C1C=C(C=C3)Cl.OP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.